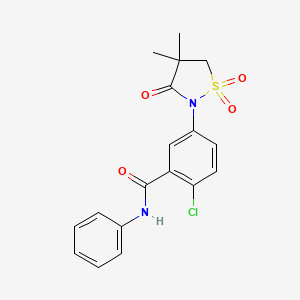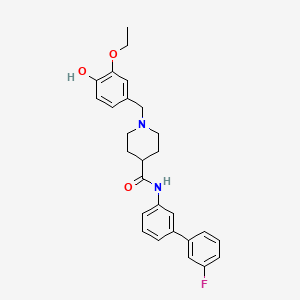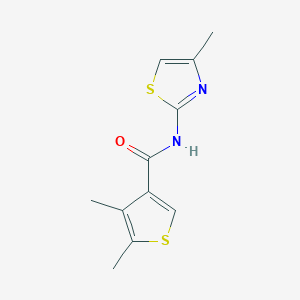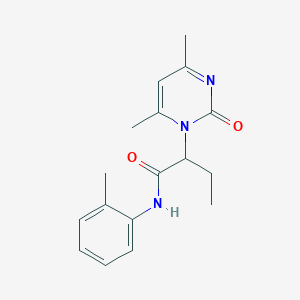![molecular formula C12H14FN3 B5168980 N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline](/img/structure/B5168980.png)
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using specific methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline is not fully understood. However, studies have suggested that this compound may act as an inhibitor of specific enzymes involved in various biological processes, including cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline may have various biochemical and physiological effects. In vitro studies have shown that this compound may inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that this compound may have potential therapeutic effects in animal models of cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline has several advantages and limitations for lab experiments. One advantage is that this compound is relatively easy to synthesize using specific methods. Another advantage is that this compound has potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. However, one limitation is that the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain fields.
Orientations Futures
There are several future directions for the study of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline. One direction is to further investigate the mechanism of action of this compound to better understand its potential therapeutic effects. Another direction is to explore the potential applications of this compound in other fields, including agriculture and environmental science. Additionally, future studies could focus on the development of new synthesis methods for this compound to improve its yield and purity.
Méthodes De Synthèse
The synthesis of N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline is a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3-fluoroaniline with formaldehyde and sodium bisulfite to form N-(3-fluoroanilino)methanesulfonamide. The second step involves the reaction of N-(3-fluoroanilino)methanesulfonamide with 3,5-dimethyl-1H-pyrazole to form N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline. The synthesis method is complex and requires specific conditions, including temperature, pressure, and time, to achieve high yields of the desired product.
Applications De Recherche Scientifique
N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3-fluoroaniline has been studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has been studied for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. In material science, this compound has been studied for its potential use in the development of new materials, including polymers and dyes. In organic synthesis, this compound has been studied for its potential use as a building block for the synthesis of other compounds.
Propriétés
IUPAC Name |
N-[(3,5-dimethylpyrazol-1-yl)methyl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-9-6-10(2)16(15-9)8-14-12-5-3-4-11(13)7-12/h3-7,14H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSYBEYAOTZZHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CNC2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-fluorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5168910.png)



![2-[3-amino-5-(ethylthio)-4H-1,2,4-triazol-4-yl]-N-(3,4-dimethylphenyl)butanamide](/img/structure/B5168940.png)
![ethyl 2-methyl-4-{[4-(4-morpholinyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride](/img/structure/B5168946.png)
![4-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-methoxybenzenesulfonate](/img/structure/B5168954.png)

![4-[(2-ethoxyphenyl)amino]phenyl 2-furoate](/img/structure/B5168965.png)

![3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B5168984.png)
![4-[(dibenzylamino)methyl]-3-biphenylol](/img/structure/B5169006.png)
![3,4-dimethoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5169007.png)